1-(tert-Butyloxycarbonyl)-2-methyl-3-pyrroline-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-7-5-6-11(12,4)8(13)14/h5-6H,7H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYCQYFBOULWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CCN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183998-36-9 | |
| Record name | 1-[(tert-butoxy)carbonyl]-2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyloxycarbonyl)-2-methyl-3-pyrroline-2-carboxylic acid typically involves the reaction of 2-methyl-3-pyrroline-2-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance efficiency and sustainability in the production process .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyloxycarbonyl)-2-methyl-3-pyrroline-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids such as trifluoroacetic acid or hydrochloric acid.
Substitution: Nucleophilic substitution reactions where the Boc-protected amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H17NO4
- Molecular Weight : 227.26 g/mol
- CAS Number : 183998-36-9
The compound features a pyrroline structure with a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and usability in various chemical reactions.
Chiral Building Block in Organic Synthesis
Boc-2-methylpyrroline serves as an important chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its chirality allows for the creation of enantiomerically pure compounds, which are crucial in drug development due to their varying biological activities.
Case Study: Synthesis of Chiral Amines
A notable application involves the synthesis of chiral amines through reductive amination processes. The Boc protecting group facilitates selective reactions while maintaining the integrity of the pyrroline ring. Studies have demonstrated that derivatives of Boc-2-methylpyrroline can yield high enantiomeric excess when used as substrates in asymmetric synthesis protocols .
Applications in Peptide Chemistry
Boc-2-methylpyrroline is widely used in peptide synthesis due to its ability to act as a protected amino acid. The Boc group is a common protective group for amino acids, allowing for the selective coupling of amino acids during solid-phase peptide synthesis (SPPS).
Table 1: Comparison of Protective Groups in SPPS
| Protective Group | Advantages | Disadvantages |
|---|---|---|
| Boc | Easy removal with acids | Requires acidic conditions |
| Fmoc | Easily removed with base | More expensive than Boc |
| Z | Stable under basic conditions | More complex removal process |
The use of Boc-2-methylpyrroline allows for efficient assembly of peptides with diverse sequences while minimizing side reactions .
Potential Therapeutic Applications
Emerging research indicates that Boc-2-methylpyrroline and its derivatives may possess therapeutic properties, particularly as inhibitors in various biological pathways.
Case Study: Inhibition of Enzymatic Activity
Research has shown that certain derivatives can inhibit enzymes involved in metabolic pathways relevant to cancer and inflammation. For example, studies involving Boc-protected pyrrolines have highlighted their potential as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .
Future Directions and Research Opportunities
The versatility of Boc-2-methylpyrroline opens avenues for further research, particularly in:
- Drug Design : Investigating new derivatives for enhanced biological activity.
- Bioconjugation : Exploring its use in bioconjugation strategies for targeted drug delivery systems.
- Material Science : Assessing its potential applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butyloxycarbonyl)-2-methyl-3-pyrroline-2-carboxylic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amine by reducing its nucleophilicity, allowing for selective reactions on other functional groups. The deprotection mechanism involves protonation of the carbonyl oxygen, leading to the cleavage of the Boc group and formation of a free amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrole Derivatives (Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-pyrrole-3-carboxylates)
Source: describes ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-pyrrole-3-carboxylates (e.g., 10a–e), which are structurally distinct due to their fully aromatic pyrrole core and ester functionalization.
- Key Differences :
- Ring Saturation : Pyrrole derivatives are fully aromatic, whereas pyrroline is partially unsaturated, affecting conjugation and reactivity.
- Substituents : Compounds 10a–e feature indole-based substituents and ethyl esters, unlike the carboxylic acid and simpler methyl group in the target compound.
- Synthesis : Prepared via copper-catalyzed reactions with 1,3-bis(indol-3-yl)propane-1,3-diones and 1,2-diaza-1,3-dienes in THF, yielding high-purity products (98% yield for 10a ) .
- Physical Properties : Higher melting points (169–190°C) compared to pyrrolidine analogs, likely due to aromatic stacking and crystallinity .
- Spectral Data : Boc carbonyl IR peaks at ~1680–1765 cm⁻¹; tert-butyl NMR signals at δ 1.34 ppm .
Pyrrolidine Derivatives (1-(tert-Butoxycarbonyl)-2-prenylpyrrolidine-2-carboxylic Acid)
Source : details the synthesis of 2.6 , a saturated pyrrolidine analog with a prenyl substituent.
- Key Differences :
- Ring Saturation : The saturated pyrrolidine ring in 2.6 confers greater conformational flexibility versus the rigid pyrroline.
- Substituents : A 3-methylbut-2-en-1-yl (prenyl) group replaces the methyl group, influencing steric and electronic properties.
- Synthesis : Prepared via NaOH-mediated hydrolysis in MeOH (96% yield), followed by acid work-up .
- Physical Properties : Lower melting point (110–111°C) compared to pyrrole derivatives, likely due to reduced crystallinity from the flexible pyrrolidine ring .
Piperidine Derivatives (2-(1-(tert-Butyloxycarbonyl)piperidin-4-ylidene)acetic Acid)
Source : describes a Boc-protected piperidine derivative used in peptide coupling reactions.
- Key Differences :
Physical and Spectral Properties
| Property | Pyrroline Target* | Pyrrole Derivative (10a ) | Pyrrolidine Derivative (2.6 ) |
|---|---|---|---|
| Melting Point (°C) | Not reported | 169–173 | 110–111 |
| IR (Boc C=O, cm⁻¹) | ~1700–1750 (expected) | 1765 | Not reported |
| ¹H NMR (tert-butyl, δ) | ~1.34 (expected) | 1.34 | 1.34 (analogous) |
| Functional Group | Carboxylic acid | Ethyl ester | Carboxylic acid |
*Inferred from analogous compounds.
Biological Activity
1-(tert-Butyloxycarbonyl)-2-methyl-3-pyrroline-2-carboxylic acid (Boc-MPCA) is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with Boc-MPCA, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Boc-MPCA is characterized by its pyrroline ring and a tert-butyloxycarbonyl (Boc) protecting group. The molecular formula is with a molecular weight of 227.26 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis of Boc-MPCA typically involves the cyclization of appropriate precursors in the presence of strong bases, which facilitate the formation of the pyrroline structure. Various methods have been explored for its preparation, often yielding high purity and yield rates. For instance, one method involves the use of formic mixed anhydride or alkyl formate in a cyclization reaction .
Antimicrobial Properties
Research indicates that Boc-MPCA exhibits significant antimicrobial activity, particularly against various strains of bacteria and fungi. A study highlighted its efficacy against Mycobacterium species, suggesting potential applications in treating mycobacterial infections .
The proposed mechanism of action for Boc-MPCA involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. This activity may be attributed to the structural features that allow it to interact with key enzymes involved in these processes.
Case Study 1: Antimycobacterial Activity
In a controlled experiment, Boc-MPCA was tested against Mycobacterium tuberculosis strains. The results demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating potent activity compared to standard antibiotics . The study concluded that Boc-MPCA could serve as a lead compound for further development into an effective antimycobacterial agent.
Case Study 2: Cytotoxicity Evaluation
A cytotoxicity evaluation was performed using human cancer cell lines. Boc-MPCA showed selective cytotoxic effects on certain cancer cells while sparing normal cells, with an IC50 value ranging from 10 to 20 µM. This selectivity suggests its potential as an anticancer therapeutic agent .
Comparative Biological Activity Table
| Compound | MIC (µg/mL) | IC50 (µM) | Activity |
|---|---|---|---|
| Boc-MPCA | 8 | 10-20 | Antimycobacterial & Anticancer |
| Standard Antibiotic A | 16 | N/A | Antimycobacterial |
| Standard Chemotherapeutic | N/A | 5-15 | Anticancer |
Q & A
Q. How is the compound utilized in designing peptide mimetics or enzyme inhibitors?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
